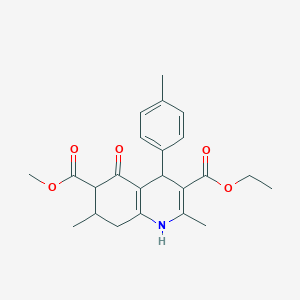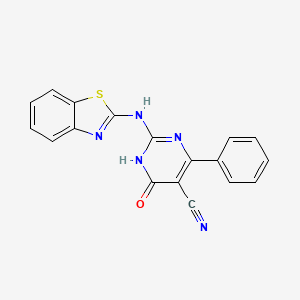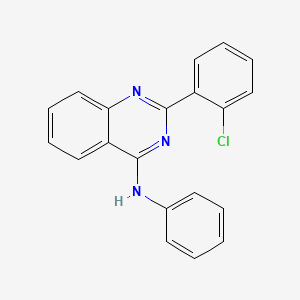![molecular formula C15H18N4O3S B11451129 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B11451129.png)
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a methyl group, as well as a butanamide moiety linked to a phenyl ring with a methylsulfanyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions. For example, the reaction of 3-methyl-2,4-pentanedione with hydrazine hydrate in the presence of acetic acid can yield 5-methyl-1H-pyrazole.
Nitration: The methyl-substituted pyrazole can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position, forming 5-methyl-3-nitro-1H-pyrazole.
Amidation: The nitro-substituted pyrazole can be reacted with 4-bromobutanoyl chloride in the presence of a base such as triethylamine to form the corresponding butanamide derivative.
Substitution: Finally, the butanamide derivative can be reacted with 2-(methylsulfanyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation
Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine), sulfonic acid
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino-substituted pyrazole derivatives
Substitution: Nitro, halogen, or sulfonic acid-substituted phenyl derivatives
Scientific Research Applications
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems. It may serve as a potential lead compound for the development of new drugs or therapeutic agents.
Medicine: Due to its potential biological activity, this compound can be studied for its pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may find applications in the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide is not fully understood and may vary depending on its specific application. potential mechanisms include:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: The compound may affect various cellular signaling pathways, leading to changes in gene expression, protein synthesis, or cellular metabolism. These effects can result in alterations in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide: Similar structure but lacks the methyl group at the 5-position of the pyrazole ring.
4-(5-methyl-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide: Similar structure but lacks the nitro group at the 3-position of the pyrazole ring.
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-phenylbutanamide: Similar structure but lacks the methylsulfanyl group on the phenyl ring.
Uniqueness
The uniqueness of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and methylsulfanyl groups, along with the butanamide moiety, allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H18N4O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(5-methyl-3-nitropyrazol-1-yl)-N-(2-methylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C15H18N4O3S/c1-11-10-14(19(21)22)17-18(11)9-5-8-15(20)16-12-6-3-4-7-13(12)23-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,20) |
InChI Key |
IWIWCICMDWFCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NC2=CC=CC=C2SC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11451071.png)
![6-Cyclohexyl 2-methyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate](/img/structure/B11451080.png)
![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)butan-1-one](/img/structure/B11451090.png)
![N-(2-chlorobenzyl)-3-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B11451099.png)
![N-(3-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11451100.png)
![methyl 2-[[12,12-dimethyl-4-(3-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]propanoate](/img/structure/B11451102.png)
![N-{[4-(4-Fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B11451108.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2,4-difluorophenyl)propanamide](/img/structure/B11451110.png)
![N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11451122.png)
![4-[(4-Chlorophenyl)sulfonyl]-5-[(2-methylpropyl)sulfanyl]-2-(thiophen-2-yl)-1,3-oxazole](/img/structure/B11451124.png)
![N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B11451127.png)

